Sophoraisoflavone A

Description

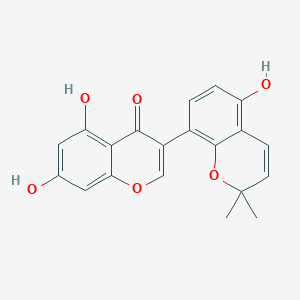

from Sophra mooracroftiana; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDRQWKYWXHAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sophoraisoflavone A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraisoflavone A, also known as Allolicoisoflavone B, is a prenylated isoflavone that has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it exhibits a range of biological activities, making it a promising candidate for drug development. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Fabaceae family, with two principal sources identified:

-

Glycyrrhiza inflata : A species of licorice, the roots of Glycyrrhiza inflata are a known source of this compound. The concentration of this compound in the dried roots of this plant can vary.

-

Sophora flavescens : The roots of Sophora flavescens, a medicinal plant used in traditional Chinese medicine, are another primary source of this isoflavone. This plant is known to produce a variety of prenylated flavonoids, including this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the experimental protocols derived from established methodologies for flavonoid isolation from Glycyrrhiza and Sophora species.

Quantitative Data on Extraction and Yields

The yield of this compound can vary depending on the natural source, the extraction method employed, and the purification strategy. The following table summarizes available quantitative data.

| Plant Source | Extraction Method | Compound/Extract | Yield | Reference |

| Glycyrrhiza inflata (Roots) | Not specified | This compound | 1.0-16 µg/g DW | |

| Sophora flavescens | Ultrasound-Assisted Ionic Liquid Extraction | Total Prenylated Flavonoids | 7.38 mg/g | |

| Sophora flavescens | Microwave-Assisted Aqueous Two-Phase Extraction | Total Alkaloids (for comparison) | 63.78 ± 0.45 mg/g | [1] |

Experimental Protocols

1. General Extraction of Total Flavonoids

This initial step is designed to extract a broad range of flavonoids, including this compound, from the plant material.

-

Materials and Reagents :

-

Dried and powdered roots of Glycyrrhiza inflata or Sophora flavescens.

-

95% Ethanol

-

Ethyl acetate

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure :

-

The air-dried roots of the plant material (e.g., 20 kg) are crushed into a coarse powder.

-

The powdered material is extracted with 95% aqueous ethanol three times, each for 24 hours at room temperature.[2]

-

The ethanol extracts are combined and filtered.

-

The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated residue.[2]

-

The residue is suspended in water and then partitioned with ethyl acetate three times to enrich the flavonoid content.[2]

-

The ethyl acetate fractions are combined and concentrated to yield a total flavonoid extract.[2]

-

2. Purification by Macroporous Resin Column Chromatography

This step serves to separate the flavonoids from other classes of compounds present in the crude extract.

-

Materials and Reagents :

-

Total flavonoid extract

-

Macroporous resin (e.g., AB-8)

-

Ethanol (various concentrations)

-

Deionized water

-

Chromatography column

-

-

Procedure :

-

The total flavonoid extract is dissolved in a minimal amount of the appropriate solvent and loaded onto a pre-equilibrated macroporous resin column.

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95%) is used to elute the adsorbed compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled and concentrated.

-

3. High-Performance Liquid Chromatography (HPLC) for Final Purification

Preparative HPLC is employed for the final isolation of this compound to achieve high purity.

-

Instrumentation and Conditions :

-

Preparative HPLC system with a PDA detector.

-

C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient could be:

-

0-5 min, 30% A

-

5-15 min, 30-50% A

-

15-30 min, 50-100% A

-

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.

-

Detection Wavelength: Based on the UV absorbance maximum of this compound.

-

-

Procedure :

-

The enriched fraction from the macroporous resin chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

The sample is injected onto the preparative HPLC system.

-

Fractions corresponding to the peak of this compound are collected.

-

The purity of the collected fractions is confirmed by analytical HPLC.

-

The solvent is removed from the pure fractions by lyophilization or rotary evaporation to yield pure this compound.

-

Signaling Pathways Modulated by this compound

This compound, like other isoflavones, is known to exert its biological effects by modulating various intracellular signaling pathways. A key mechanism of action for its anti-inflammatory properties is the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural sources.

References

- 1. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophoraisoflavone A chemical structure and stereochemistry

An In-depth Technical Guide on Sophoraisoflavone A: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prenylated isoflavone isolated from plant species of the Sophora genus, notably Sophora flavescens. Isoflavones, a class of phytoestrogens, are of significant interest to the scientific community due to their diverse biological activities, including potential anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available scientific literature. It includes a summary of its physicochemical properties, a generalized experimental protocol for its isolation and structural elucidation, and visualizations to aid in understanding its structure and the workflow for its characterization. It is important to note that while the fundamental properties of this compound are documented, detailed experimental data such as specific NMR assignments and dedicated stereochemical analyses are not widely available in the current body of scientific literature. This guide, therefore, also highlights the areas where further research is required to fully characterize this molecule.

Chemical Structure

The putative chemical structure of this compound is characterized by a core isoflavone skeleton, which consists of a chromone ring (A and C rings) with a phenyl group (B ring) attached at the C3 position. A distinctive feature of this compound is the presence of a 2,2-dimethylpyran ring fused to the A ring of the chromone core. The molecule also possesses multiple hydroxyl groups, which contribute to its antioxidant activity and its potential for forming hydrogen bonds with biological targets.

The systematic IUPAC name for the proposed structure is 5,7-dihydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-8H-pyrano[2,3-h]chromen-4-one.

Caption: Putative Chemical Structure of this compound.

Stereochemistry

Based on the putative structure of this compound, the molecule is achiral . It does not contain any stereocenters. The carbon atom at the C8 position of the pyran ring is a quaternary carbon bonded to two identical methyl groups, and therefore, it is not a chiral center. There are no other atoms in the structure with four different substituents.

Consequently, this compound does not have enantiomers or diastereomers. The absence of chirality implies that the molecule will not exhibit optical activity (i.e., it will not rotate the plane of polarized light). For this reason, techniques such as circular dichroism spectroscopy, which are used to study chiral molecules, are not applicable for the stereochemical analysis of this compound in its proposed structural form.

Quantitative Data

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₆ |

| Molecular Weight | 352.34 g/mol |

| CAS Number | 117204-81-6 |

| Appearance | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents. |

| ¹H NMR Data | Not available in the searched literature. |

| ¹³C NMR Data | Not available in the searched literature. |

| Mass Spectrometry | [M+H]⁺ at m/z 353.10 has been reported in LC-MS analyses of Sophora flavescens extracts. |

| UV-Vis Absorption | Not reported |

Experimental Protocols

While a specific, detailed protocol for the isolation and characterization of this compound is not available, a general methodology can be compiled based on established procedures for isolating isoflavones from Sophora species.[1][2][3]

General Isolation and Purification Protocol

This protocol describes a typical workflow for the extraction and chromatographic separation of isoflavones from the dried roots of Sophora flavescens.

-

Preparation of Plant Material:

-

The dried roots of Sophora flavescens are ground into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

The powdered plant material is extracted with methanol or ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Alternatively, ultrasound-assisted extraction can be employed to enhance efficiency.[2]

-

The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Isoflavones are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) with a C18 column to yield pure this compound.

-

Structural Elucidation Protocol

The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.[4][5][6]

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

¹H NMR: Provides information on the number and types of protons, their chemical environments, and their coupling patterns.

-

¹³C NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular skeleton.

-

-

Caption: General workflow for isolation and elucidation of this compound.

Conclusion and Future Directions

This compound is a prenylated isoflavone with a putative chemical structure that is of interest for its potential biological activities. The proposed structure suggests that the molecule is achiral. However, a significant gap exists in the scientific literature regarding the comprehensive experimental characterization of this compound.

For future research, it is imperative to:

-

Isolate a sufficient quantity of this compound to perform a full suite of spectroscopic analyses.

-

Publish the complete and unambiguously assigned ¹H and ¹³C NMR data.

-

Confirm the proposed structure, for instance, through X-ray crystallography, if suitable crystals can be obtained.

Such data would provide a solid foundation for further investigations into the pharmacological properties and mechanism of action of this compound, thereby facilitating its potential development as a therapeutic agent.

References

- 1. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

Sophoraisoflavone A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data detailing the specific mechanism of action for Sophoraisoflavone A are limited in publicly available scientific literature. This guide summarizes the current understanding based on predictive computational studies and provides experimentally validated data from structurally similar isoflavones isolated from the Sophora genus to infer potential biological activities and investigational frameworks.

Introduction

This compound is a prenylated isoflavone found in the medicinal plant Sophora flavescens Ait.[1] This plant has a long history in traditional medicine for treating various conditions, and its extracts have demonstrated significant anti-inflammatory, antioxidant, and antitumor properties.[1] As drug development efforts increasingly turn to natural products, understanding the molecular mechanisms of individual phytochemicals like this compound is critical. This technical guide synthesizes the predicted mechanisms of action for this compound and draws parallels with closely related, well-studied Sophora isoflavones to provide a comprehensive overview for research and development professionals.

Predicted Mechanism of Action of this compound

Computational and network pharmacology studies have provided initial insights into the potential molecular targets of this compound, particularly in the context of inflammatory diseases such as ulcerative colitis.

Modulation of the PI3K/AKT Signaling Pathway

The primary predicted mechanism for this compound is the modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, survival, and inflammation. In silico molecular docking analyses suggest that components of Sophora flavescens, including this compound, have a strong binding affinity for the catalytic subunit of PI3K (PI3Kα).[1] By inhibiting PI3K, this compound may prevent the phosphorylation and subsequent activation of AKT, leading to a downstream reduction in inflammatory responses. This predicted interaction represents a key area for future experimental validation.

Caption: Predicted inhibition of the PI3K/AKT pathway by this compound.

Mechanisms of Action of Structurally Related Sophora Flavonoids

To supplement the predictive data on this compound, this section details the experimentally validated mechanisms of other key isoflavones from the Sophora species. These findings provide a strong basis for hypothesizing similar activities for this compound.

Anti-inflammatory Activity via NF-κB and MAPK Signaling

Sophoraflavanone G (SG), a structurally similar prenylated flavonoid, exerts potent anti-inflammatory effects by interrupting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] In lipopolysaccharide (LPS)-stimulated macrophages, SG has been shown to:

-

Inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

-

Decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

-

Reduce the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[2]

Mechanistically, SG prevents the translocation of the NF-κB p65 subunit into the nucleus and suppresses the phosphorylation of MAPK family proteins (ERK, JNK), thereby halting the transcriptional activation of inflammatory genes.[2][4]

Caption: Inhibition of NF-κB and MAPK pathways by Sophoraflavanone G.

Selective COX-2 and IL-6 Inhibition

Sophoricoside, an isoflavone glycoside from Sophora japonica, has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2) activity and interleukin-6 (IL-6) bioactivity.[5][6] This specificity is noteworthy, as it suggests a targeted anti-inflammatory mechanism without affecting the production of other key cytokines like IL-1β and TNF-α.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data available for Sophora isoflavones discussed in this guide. Direct quantitative data for this compound is a key area for future research.

| Compound | Target/Assay | Metric | Value | Cell Line/System | Reference |

| Sophoricoside | IL-6 Bioactivity | IC50 | 6.1 µM | B9 Hybridoma Cells | [5][6] |

| Sophoricoside | COX-2 Activity | IC50 | 4.4 µM | U937 Cells | [5][6] |

| Sophoraflavanone G | Pro-inflammatory Cytokine Production | Effective Concentration | 2.5 - 20 µM | RAW 264.7 Macrophages | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of related Sophora isoflavones. These protocols can serve as a template for the experimental investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction) and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).[2]

Cytokine and Mediator Quantification (ELISA & Griess Assay)

-

Protocol: After cell treatment, the culture supernatant is collected.

-

NO Production: Nitrite accumulation in the supernatant is measured as an indicator of NO production using the Griess reagent. A standard curve is generated using sodium nitrite.

-

Cytokine Levels (TNF-α, IL-6, PGE2): Concentrations of cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Absorbance is read on a microplate reader.[2]

-

Caption: Workflow for measuring inflammatory mediators.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AKT, AKT, p-p65, p65, iNOS, COX-2, β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[2]

Molecular Docking

-

Protocol: To predict the binding affinity and interaction between this compound and a target protein (e.g., PI3Kα), molecular docking simulations are performed.

-

Preparation: The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The structure of this compound is generated and energy-minimized using chemical software.

-

Docking: Software such as AutoDock or Schrödinger is used to dock the ligand (this compound) into the active site of the receptor (protein).

-

Analysis: The results are analyzed to identify the binding poses with the lowest energy scores and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues.[1]

-

Conclusion and Future Directions

While direct experimental evidence is still emerging, predictive studies strongly suggest that this compound functions as a modulator of the PI3K/AKT signaling pathway. Furthermore, extensive research on structurally related compounds like Sophoraflavanone G and Sophoricoside reveals a broader potential for Sophora isoflavones to target key inflammatory nodes, including NF-κB, MAPK, and COX-2.

For drug development professionals, this compound represents a promising lead compound. Future research should prioritize:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological testing.

-

In Vitro Validation: Experimentally confirming the inhibitory effect of this compound on the PI3K/AKT pathway and screening its activity against the NF-κB and MAPK pathways.

-

Quantitative Analysis: Determining the IC50 values of this compound against a panel of inflammatory targets and cancer cell lines.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its development as a novel therapeutic agent.

References

- 1. Explanation of the potential mechanism of Sophora flavescens Ait and processed products treating ulcerative colitis based on the analysis method of “chemical composition characterization-target prediction” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]

- 5. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Sophoraisoflavone A: A Technical Guide

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Sophoraisoflavone A, a natural compound of interest for its potential anticancer properties. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. While comprehensive data exclusively for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels from closely related isoflavones found in Sophora species to provide a foundational understanding.

Data Presentation: Cytotoxicity of Isoflavones

The cytotoxic potential of isoflavones is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various isoflavone derivatives against a panel of cancer cell lines. It is important to note that specific IC50 values for this compound are not extensively documented in the available literature; therefore, data for related compounds are presented for comparative purposes.

| Compound | Cell Line | IC50 (µM) | Reference |

| Isoflavone Derivative 1 | HCT-116 | 22.4 | [1] |

| Isoflavone Derivative 2 | HCT-116 | 0.34 | [1] |

| Isoflavone Derivative 1 | HTB-26 | 10-50 | [1] |

| Isoflavone Derivative 2 | HTB-26 | 10-50 | [1] |

| Isoflavone Derivative 1 | PC-3 | 10-50 | [1] |

| Isoflavone Derivative 2 | PC-3 | 10-50 | [1] |

| Isoflavone Derivative 1 | HepG2 | 10-50 | [1] |

| Isoflavone Derivative 2 | HepG2 | 10-50 | [1] |

| Formononetin Derivative 15d | HCT-116 | 3.8 | [2] |

| Formononetin Derivative 17 | HCT-116 | 4.1 | [2] |

| Formononetin Derivative 15d | SH-SY5Y | 2.17 | [2] |

| Formononetin Derivative 17 | SH-SY5Y | 2.7 | [2] |

| Formononetin Derivative 15o | SH-SY5Y | 2.08 | [2] |

| Formononetin Derivative 15n | Hela | 8.29 | [2] |

| Formononetin Derivative 15d | SGC-7901 | 9.21 | [2] |

| Formononetin Derivative 17 | SGC-7901 | 8.2 | [2] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[4]

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[4]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]

-

Absorbance Reading: Incubate the plate in the dark for 4 hours or overnight to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[10]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[7][11]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[13]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as previously described.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[10] Incubate on ice for at least 30 minutes or store at -20°C.[10]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[10]

-

PI Staining: Add a PI staining solution to the cells.[10]

-

Incubation: Incubate the cells in the dark for 5-10 minutes at room temperature.[10]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer, collecting data from at least 10,000 events per sample.[10]

Mandatory Visualization

Caption: Experimental workflow for preliminary cytotoxicity screening.

Caption: Postulated MAPK signaling pathway modulation.

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. chondrex.com [chondrex.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 13. cancer.wisc.edu [cancer.wisc.edu]

Sophoraisoflavone A: A Deep Dive into its Discovery and Scientific Context

For Immediate Release

Shanghai, China – November 7, 2025 – Sophoraisoflavone A, a prenylated isoflavone derived from the medicinal plant Sophora flavescens, stands as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, detailed experimental protocols for its isolation and characterization, and an overview of its known biological activities, with a focus on its modulation of key signaling pathways.

Historical Context: The Rise of Natural Product Chemistry

The discovery of this compound is rooted in the long history of traditional Chinese medicine's use of Sophora flavescens (Ku Shen) for treating various ailments, including inflammation and tumors.[1][2][3][4][5] Scientific inquiry into the chemical constituents of this plant began to flourish in the mid-20th century, a period marked by a surge in natural product chemistry worldwide. Researchers were increasingly employing advanced analytical techniques to isolate and elucidate the structures of bioactive compounds from medicinal herbs, aiming to understand their therapeutic effects at a molecular level. It was within this scientific milieu that the investigation into the rich flavonoid and alkaloid content of Sophora flavescens gained momentum, ultimately leading to the identification of this compound and other related prenylated flavonoids.[1][2][4][6]

The Discovery of this compound

The initial isolation and characterization of the compound that would come to be known as this compound can be traced back to the pioneering work on the constituents of Sophora flavescens. While the exact first use of the name "this compound" in literature requires pinpointing a specific publication, the structural elucidation of a compound with the corresponding chemical formula C20H18O5 was a significant step.[7] The process of isolating this isoflavone involved classical phytochemical techniques, which have since been refined with modern chromatographic and spectroscopic methods.

Experimental Protocols

The isolation and structural elucidation of this compound and similar flavonoids from Sophora flavescens typically involve the following key steps:

1. Extraction:

-

Initial Extraction: The dried and powdered roots of Sophora flavescens are typically extracted with a solvent such as methanol or ethanol. This process is often carried out using a Soxhlet apparatus to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their solubility. Isoflavones like this compound are typically enriched in the ethyl acetate fraction.

2. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is further purified using column chromatography. Silica gel and polyamide are common stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the different flavonoid constituents.[8]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure compound, preparative reverse-phase HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[9]

3. Structure Elucidation:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[7][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for determining the chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons within the molecule, confirming the isoflavone backbone and the position of the prenyl group and other substituents.[3][5][12][13][14]

-

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the chromophore system of the isoflavone, which is characteristic of the flavonoid skeleton.[9][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.[13]

Quantitative Data

The following table summarizes typical quantitative data obtained during the isolation and characterization of isoflavones like this compound. The exact values can vary depending on the specific experimental conditions and the batch of the plant material.

| Parameter | Typical Value/Range | Method of Determination |

| Yield | Varies, typically in the range of mg per kg of dried plant material. | Gravimetric analysis after purification |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Molecular Formula | C20H18O5 | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 354.1154 (calculated) | Mass Spectrometry (MS) |

| 1H NMR Chemical Shifts | Characteristic signals for aromatic protons, a prenyl group, and hydroxyl protons. (Specific ppm values vary) | 1H Nuclear Magnetic Resonance (NMR) Spectroscopy |

| 13C NMR Chemical Shifts | Characteristic signals for the isoflavone carbon skeleton and the prenyl group. (Specific ppm values vary) | 13C Nuclear Magnetic Resonance (NMR) Spectroscopy |

| UV λmax | Typically around 260-270 nm and 330-340 nm. | Ultraviolet-Visible (UV) Spectroscopy |

Biological Activity and Signaling Pathways

Flavonoids isolated from Sophora flavescens, including this compound, have been shown to possess a range of biological activities, with anti-inflammatory effects being particularly prominent.[1][6] These compounds are known to modulate key inflammatory signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

Research has demonstrated that flavonoids from Sophora flavescens can suppress the production of pro-inflammatory mediators.[8] This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8][15]

The diagram below illustrates the general mechanism by which these flavonoids may exert their anti-inflammatory effects.

Caption: this compound inhibits inflammatory pathways.

The following diagram outlines a typical experimental workflow for the isolation and identification of this compound.

Caption: Isolation workflow for this compound.

Conclusion and Future Directions

This compound, a prenylated isoflavone from Sophora flavescens, represents a compelling natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The historical context of its discovery highlights the enduring value of exploring traditional medicines for novel bioactive compounds. The detailed experimental protocols for its isolation and characterization provide a roadmap for further investigation of this and other related natural products. Understanding its modulation of key signaling pathways, such as NF-κB and MAPK, offers a molecular basis for its observed pharmacological effects and opens avenues for the development of new therapeutic agents. Future research should focus on further elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic profiles, and its potential efficacy in preclinical and clinical studies for various inflammatory conditions.

References

- 1. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 6. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dereplication of secondary metabolites from Sophora flavescens using an LC–MS/MS-based molecular networking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.isciii.es [scielo.isciii.es]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]

Spectroscopic and Bioactivity Profile of Sophoraisoflavone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sophoraisoflavone A, a prenylated isoflavone with significant biological interest. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visualization of a key signaling pathway influenced by related isoflavonoids.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides precise mass determination, while 1D and 2D NMR spectroscopy reveals the intricate carbon-hydrogen framework.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₀H₁₆O₆. The protonated molecule is observed in positive ion mode ESI-MS.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 353.1025 | 353.10 |

Data sourced from a study on the chemical constituents of Sophora flavescens Ait.[1]

Nuclear Magnetic Resonance (NMR) Data

Due to the unavailability of a complete, published dataset specifically for this compound, the following tables present the ¹H and ¹³C NMR data for a closely related structural analog, demonstrating the typical chemical shifts and coupling constants for this class of isoflavones. This data is essential for the structural verification and quality control of this compound samples.

Table 2: ¹H NMR Spectroscopic Data (Exemplary for this compound scaffold)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.90 | s | |

| 5 | 12.95 | s | |

| 6 | 6.40 | d | 2.0 |

| 8 | 6.30 | d | 2.0 |

| 2' | 7.35 | d | 8.5 |

| 3' | 6.90 | dd | 8.5, 2.2 |

| 5' | 6.90 | dd | 8.5, 2.2 |

| 6' | 7.35 | d | 8.5 |

| 1'' | 3.30 | d | 7.0 |

| 2'' | 5.20 | t | 7.0 |

| 3'' | 1.75 | s | |

| 4'' | 1.65 | s | |

| OCH₃-7 | 3.85 | s |

Table 3: ¹³C NMR Spectroscopic Data (Exemplary for this compound scaffold)

| Position | Chemical Shift (δ, ppm) |

| 2 | 154.0 |

| 3 | 122.5 |

| 4 | 181.0 |

| 4a | 105.5 |

| 5 | 162.0 |

| 6 | 99.0 |

| 7 | 164.5 |

| 8 | 94.0 |

| 8a | 158.0 |

| 1' | 123.0 |

| 2' | 130.0 |

| 3' | 115.0 |

| 4' | 159.0 |

| 5' | 115.0 |

| 6' | 130.0 |

| 1'' | 22.0 |

| 2'' | 122.0 |

| 3'' | 131.0 |

| 4'' | 25.8 |

| 5'' | 17.8 |

| OCH₃-7 | 56.0 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification and characterization of natural products like this compound. The following sections detail standardized protocols for NMR and MS analysis of isoflavones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5 mL of a deuterated solvent, commonly deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments reveal proton-proton couplings and one-bond and multiple-bond proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is employed to determine the elemental composition of this compound with high accuracy.

-

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of a few microliters per minute. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is acquired over a relevant mass-to-charge (m/z) range, and the high-resolution capability of the instrument allows for the determination of the accurate mass to within a few parts per million (ppm). This high accuracy enables the confident assignment of the elemental formula.

Biological Activity and Signaling Pathway

While specific signaling pathway studies for this compound are limited, related prenylated flavonoids from Sophora species have been shown to exert anti-inflammatory effects by modulating key signaling cascades. For instance, Sophoraflavanone M has been reported to inhibit the NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Below is a generalized representation of the NF-κB signaling pathway, which is a common target for the anti-inflammatory action of many natural products, including isoflavonoids.

References

Sophoraisoflavone A: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Sophoraisoflavone A in various solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation, offering valuable data and methodologies to inform their work.

Quantitative Solubility Data

While specific quantitative solubility data for this compound remains limited in publicly available literature, qualitative assessments indicate its solubility in a range of organic solvents. The following table summarizes the known qualitative and any available quantitative solubility information for this compound. Further experimental determination is recommended for precise quantification in specific applications.

| Solvent | Chemical Formula | Type | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Nonpolar | Soluble[1] |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | General isoflavones are soluble[2][3] |

| Methanol | CH₃OH | Polar Protic | General isoflavones are soluble[2][3] |

| Water | H₂O | Polar Protic | Isoflavone aglycones have low water solubility[4][5] |

Experimental Protocols

Determination of this compound Solubility by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the solubility of this compound in a given solvent, adapted from established methods for isoflavone analysis[3][6][7].

Objective: To quantify the concentration of this compound in a saturated solution of a specific solvent using HPLC with UV detection.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., DMSO, Ethanol, Methanol, Water)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (for mobile phase modification)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the solution at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, centrifuge the saturated solution at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with the initial mobile phase to a concentration within the calibration curve range.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound in the initial mobile phase to construct a calibration curve.

-

Set up the HPLC system with a C18 column.

-

The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[5].

-

Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 260 nm for isoflavones)[7].

-

Inject the prepared sample and standards into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Quantification:

-

Plot a calibration curve of peak area versus the concentration of the standard solutions.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

-

Workflow for Extraction and Purification of this compound from Plant Material

This section provides a generalized workflow for the extraction and purification of isoflavones, including this compound, from plant sources[8][9].

Objective: To isolate and purify this compound from a plant matrix.

Materials:

-

Dried and powdered plant material (e.g., from Sophora species)

-

Solvents for liquid-liquid extraction (e.g., hexane, ethyl acetate)

-

Silica gel or other suitable stationary phase for column chromatography

-

Solvents for column chromatography elution

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Extraction:

-

Macerate or reflux the powdered plant material with a suitable solvent (e.g., 80% ethanol) to extract the isoflavones.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Resuspend the concentrated extract in water.

-

Perform successive extractions with solvents of increasing polarity. For example, first with a nonpolar solvent like hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent like ethyl acetate to extract the isoflavones.

-

-

Chromatographic Purification:

-

Concentrate the ethyl acetate fraction.

-

Subject the concentrated fraction to column chromatography using a stationary phase such as silica gel.

-

Elute the column with a gradient of solvents to separate the different compounds. The specific solvent system will need to be optimized.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

-

Final Purification and Isolation:

-

Pool the fractions containing pure or highly enriched this compound.

-

Concentrate the pooled fractions.

-

If necessary, perform further purification steps such as preparative HPLC or recrystallization to obtain highly pure this compound.

-

The final product can be dried, for instance by freeze-drying, to yield the purified this compound powder.

-

Visualizations

Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SophoraisoflavoneA [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label="+P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [arrowhead=tee, label="-P", color="#EA4335"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label="P", color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTORC1 [label="P", color="#5F6368"]; mTORC1 -> S6K [label="P", color="#5F6368"]; mTORC1 -> fourEBP1 [arrowhead=tee, label="P", color="#EA4335"]; S6K -> Proliferation [color="#5F6368"]; fourEBP1 -> Proliferation [style=invis]; Akt -> Survival [color="#5F6368"]; SophoraisoflavoneA -> PI3K [arrowhead=tee, color="#EA4335"]; SophoraisoflavoneA -> Akt [arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment PIP2 -> PTEN [style=invis]; } END_DOT Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

// Nodes start [label="Start: Solubility Determination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_saturated [label="Prepare Saturated Solution\n(Excess this compound in Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; equilibrate [label="Equilibrate\n(24-48h at constant temp)", fillcolor="#FFFFFF", fontcolor="#202124"]; centrifuge [label="Centrifuge", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="Filter Supernatant\n(0.22 µm filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; dilute [label="Dilute for HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify using\nCalibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Solubility Value", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_saturated; prep_saturated -> equilibrate; equilibrate -> centrifuge; centrifuge -> filter; filter -> dilute; dilute -> hplc; hplc -> quantify; quantify -> end; } END_DOT Figure 2: Solubility Determination Workflow.

References

- 1. This compound | CAS:117204-81-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. mdpi.com [mdpi.com]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]

Sophoraisoflavone A: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraisoflavone A, a prenylated isoflavone primarily isolated from plants of the Sophora genus, is emerging as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. While direct research on this compound is in its early stages, this document synthesizes available data and draws inferences from structurally related isoflavones to illuminate its potential mechanisms of action in oncology, inflammation, and neuroprotection. This paper aims to serve as a foundational resource for researchers and professionals in drug development by detailing its known and predicted signaling pathway interactions, presenting available quantitative data, and outlining relevant experimental methodologies.

Introduction

Isoflavones, a class of phytoestrogens, have long been recognized for their diverse pharmacological activities. This compound, distinguished by its specific prenylation pattern, is believed to possess enhanced bioavailability and bioactivity compared to its non-prenylated counterparts. Preliminary studies suggest its potential in modulating key cellular processes implicated in various pathologies. This whitepaper will delve into the known and putative therapeutic targets of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective potential.

Potential Therapeutic Targets and Mechanisms of Action

Based on current research, this compound is implicated in the modulation of several key signaling pathways.

Anti-Inflammatory and Immunomodulatory Effects

This compound has been identified as one of the active components in Sophora flavescens Ait., a herb used in traditional medicine to treat inflammatory conditions like ulcerative colitis.[1] The primary mechanism appears to be the modulation of inflammatory signaling pathways.

-

PI3K/Akt Signaling Pathway: Network pharmacology studies have predicted that this compound is a key active component in targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[2][3][4] This pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of many inflammatory diseases and cancers. It is suggested that by inhibiting this pathway, this compound can attenuate the inflammatory response.

-

Cytokine Modulation: In-vitro experiments on the active components of Sophora flavescens, including this compound, have demonstrated the ability to modulate the production of key inflammatory cytokines. Specifically, these compounds have been shown to regulate the levels of Interleukin-6 (IL-6), a pro-inflammatory cytokine, and Interleukin-10 (IL-10), an anti-inflammatory cytokine.[1]

The proposed anti-inflammatory mechanism of this compound is visualized in the following signaling pathway diagram:

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Anticancer Activity

While direct studies on the anticancer effects of this compound are limited, the broader class of isoflavones is well-documented for its potential in cancer prevention and treatment.[5][6][7] The proposed mechanisms for isoflavones, which may be applicable to this compound, include:

-

Inhibition of Cell Proliferation: Isoflavones have been shown to inhibit the growth of various cancer cell lines.[5] This is often achieved through the modulation of cell cycle regulatory proteins.

-

Induction of Apoptosis: By activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, isoflavones can induce programmed cell death in cancer cells.

-

Modulation of Signaling Pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and are known targets of isoflavones.[5][6]

Given the predicted interaction of this compound with the PI3K/Akt pathway, it is plausible that it exerts anticancer effects through this mechanism.

Quantitative Data

As of the latest literature review, specific IC50 values for this compound are not widely published. However, data from related isoflavones provide a benchmark for its potential potency.

| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| Sophoricoside | Inhibition of IL-6 bioactivity | - | 6.1 µM | [8] |

| Sophoricoside | Inhibition of COX-2 activity | - | 4.4 µM | [8] |

| 7-O-methylcorylifol A | Inhibition of superoxide anion generation | Human neutrophils | ≤ 10.89 μM | |

| Psoralen | Inhibition of superoxide anion generation | Human neutrophils | ≤ 10.89 μM | [9] |

| 7-O-isoprenylcorylifol A | Inhibition of elastase release | Human neutrophils | ≤ 14.30 μM | [9] |

| Ravenelin | Nitric oxide inhibition | Macrophage J774A.1 cells | 6.27 μM | [10] |

| Isoflavone Derivatives | Anticancer | Various cancer cell lines | 0.01 - 50 µM |

Experimental Protocols

The following are generalized protocols for key experiments that can be employed to investigate the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Workflow:

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Methodology:

-

Cell Seeding: Plate cells (e.g., human colon cancer cell line HCT116, or breast cancer cell line MCF-7) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined.

Anti-inflammatory Activity Assay (Measurement of NO, IL-6, and IL-10)

This protocol assesses the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Determine the NO concentration in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Measure the concentrations of IL-6 and IL-10 in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to validate the effect of this compound on the PI3K/Akt signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total PI3K, phospho-PI3K, total Akt, and phospho-Akt. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases and cancer. Its predicted interaction with the PI3K/Akt signaling pathway provides a strong rationale for its observed and potential bioactivities.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating the effects of this compound across a wide range of cancer cell lines and in various models of inflammation.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its targets and further exploring its impact on downstream signaling cascades.

-

Pharmacokinetic and In Vivo Efficacy Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and evaluating its therapeutic efficacy in animal models.

-

Chemical Synthesis and Analogue Development: Synthesizing this compound and its derivatives to improve potency, selectivity, and pharmacokinetic properties.

This technical guide, by consolidating the current knowledge and outlining future research trajectories, aims to catalyze further investigation into the therapeutic potential of this compound.

References

- 1. Explanation of the potential mechanism of Sophora flavescens Ait and processed products treating ulcerative colitis based on the analysis method of “chemical composition characterization-target prediction” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. Isoflavones and anti-inflammatory constituents from the fruits of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Sophoraisoflavone A and its Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraisoflavone A, a prenylated isoflavone primarily sourced from Sophora flavescens, has garnered significant interest within the scientific community due to its diverse pharmacological activities. A critical aspect of its mechanism of action is its interaction with cellular membranes, which can modulate membrane biophysical properties and influence the function of membrane-associated proteins, thereby triggering downstream signaling cascades. This technical guide provides an in-depth exploration of the current understanding of this compound's engagement with cellular membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of isoflavone-based therapeutics.

Introduction: The Cell Membrane as a Primary Target for this compound

The cell membrane is a dynamic and complex interface that not only provides structural integrity to the cell but also plays a pivotal role in cellular communication and signaling. Many bioactive molecules, including flavonoids, exert their effects by initially interacting with this lipid bilayer. This compound, by virtue of its amphipathic nature, is capable of partitioning into the cellular membrane, a process that is fundamental to its biological efficacy.

The interaction of this compound with the cell membrane can lead to a cascade of events, including:

-

Alteration of Membrane Fluidity and Order: The insertion of this compound into the lipid bilayer can modify the packing of phospholipids, leading to changes in membrane fluidity. Prenylated isoflavones, such as this compound, are thought to penetrate deeper into the hydrophobic core of the membrane compared to their non-prenylated counterparts.[1][2]

-

Modulation of Membrane Protein Function: Changes in the lipid environment can allosterically regulate the activity of embedded proteins, such as ion channels and receptors.

-

Influence on Lipid Rafts and Caveolae: These specialized membrane microdomains are critical for the spatial and temporal organization of signaling molecules. The partitioning of this compound into these domains could modulate their integrity and the signaling pathways that originate from them.

-

Initiation of Downstream Signaling Cascades: By altering membrane properties and protein function, this compound can trigger intracellular signaling pathways that govern a multitude of cellular processes, including proliferation, inflammation, and apoptosis.

This guide will delve into the specifics of these interactions, providing the available quantitative data and the methodologies used to obtain it.

Quantitative Analysis of this compound-Membrane Interactions

While specific quantitative data for this compound is limited in the current literature, studies on closely related Sophora isoflavonoids provide valuable insights. The following tables summarize the available data and highlight the typical ranges observed for isoflavonoid-membrane interactions.

Table 1: Influence of Sophora Isoflavonoids on Dipalmitoylphosphatidylcholine (DPPC) Liposome Phase Transition

| Isoflavonoid Type | Effect on Main Phase Transition Temperature (Tm) | Effect on Pre-transition | Reference |

| Prenyl-substituted (e.g., this compound) | More pronounced alteration | Abolishes pre-transition at low concentrations | [1][2] |

| Non-prenylated | Less pronounced alteration | Less significant effect | [1][2] |

Table 2: Liposome Aggregation Induced by Sophora Isoflavonoids

| Isoflavonoid Type | Aggregation-inducing Capacity | Reference |

| Prenyl-substituted (e.g., this compound) | Less effective | [1] |

| Non-prenylated (more polar) | More effective | [1] |

Experimental Protocols for Studying this compound-Membrane Interactions

A variety of biophysical techniques are employed to characterize the interaction of small molecules like this compound with cellular membranes. Below are detailed protocols for key experiments.

Fluorescence Polarization/Anisotropy Assay for Membrane Fluidity

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to an increase in fluorescence polarization/anisotropy.

Protocol:

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of a suitable phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC).

-

Dissolve the lipid in chloroform, evaporate the solvent to form a thin film, and hydrate the film with a buffer (e.g., PBS, pH 7.4).

-

Create LUVs by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

Fluorescent Probe Incorporation:

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes by incubation.

-

-

This compound Treatment:

-

Add varying concentrations of this compound to the liposome suspension.

-

Incubate the mixture to allow for the partitioning of this compound into the lipid bilayer.

-

-

Fluorescence Measurement:

-

Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., 360 nm for DPH).

-